molecular formula C9H17N B1625087 3-Methyl-2-azaspiro[4.4]nonane CAS No. 914223-79-3

3-Methyl-2-azaspiro[4.4]nonane

Cat. No.: B1625087
CAS No.: 914223-79-3
M. Wt: 139.24 g/mol
InChI Key: NPBBRURTAYRIQO-UHFFFAOYSA-N
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Description

3-Methyl-2-azaspiro[4.4]nonane is a chemical compound with the molecular formula C9H17N . It is a derivative of 2-azaspiro[4.4]nonane .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. An efficient synthesis method for 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, which are structurally similar to this compound, has been developed . This method involves the creation of an unsaturated pyrrolidine cycle and yields intermediates and target compounds in high yields without requiring additional purification .


Molecular Structure Analysis

The molecular structure of this compound consists of a nine-membered ring with one nitrogen atom and a methyl group attached to the third carbon atom .

Scientific Research Applications

Synthesis of Functionalized Derivatives

The synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening demonstrates the versatility of 3-Methyl-2-azaspiro[4.4]nonane derivatives in forming bioactive compounds. These structural sub-units are characterized by spectral data, including 1D and 2D NMR, indicating their potential in diverse scientific applications (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Peptide Synthesis

Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, synthesized from methyl N-[(tetrahydro-2H-pyran-4-yl)thiocarbonyl]-L-prolinate, represent a novel class of dipeptide synthons. This innovation facilitates peptide synthesis, proving its utility by successfully preparing an analogue of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B. The structure elucidation by X-ray crystal-structure analysis underscores the significance of these derivatives in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).

Spirocyclic Oxetane-Fused Benzimidazole Synthesis

The development of a new synthesis approach for 2-oxa-7-azaspiro[3.5]nonane highlights the creation of spirocyclic oxetanes. These compounds are pivotal for oxidative cyclizations leading to ring-fused benzimidazoles. The X-ray crystal structure of the new tetracyclic system demonstrates the potential of this compound derivatives in synthesizing complex molecules with significant biological activities (Gurry, McArdle, & Aldabbagh, 2015).

Development of New Synthetic Methods

Considerable attention has been directed towards developing new methods for constructing the 1-azaspiro[4.4]nonane ring system, a core structure in several bioactive natural products such as cephalotaxine. The strategies emphasize the significance of this scaffold in synthesizing enzyme inhibitors and synthetic receptors, indicating the broad research applications of this compound derivatives in medicinal chemistry and drug discovery (El Bialy, Braun, & Tietze, 2005).

Anticonvulsant Properties

Research into the anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione contributes to the systematic structure-activity relationship (SAR) studies. The synthesis and evaluation of these derivatives in seizure models highlight the therapeutic potential of this compound derivatives in treating convulsions, with specific compounds showing significant efficacy (Obniska, Dzierżawska-Majewska, Zagórska, Zajdel, & Karolak‐Wojciechowska, 2005).

Properties

IUPAC Name

3-methyl-2-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-8-6-9(7-10-8)4-2-3-5-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBBRURTAYRIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCC2)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468636
Record name AGN-PC-00BOM9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914223-79-3
Record name AGN-PC-00BOM9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-azaspiro[4.4]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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